An In-depth Technical Guide to the Discovery and Natural Sources of Oxychelerythrine
An In-depth Technical Guide to the Discovery and Natural Sources of Oxychelerythrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxychelerythrine, a benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and biological activities of oxychelerythrine. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the key botanical origins of the compound, presents available quantitative data, outlines experimental methodologies for its study, and explores its known biological interactions.
Introduction
Oxychelerythrine is a naturally occurring alkaloid distinguished by its pentacyclic benzophenanthridine core structure. Its discovery is rooted in the phytochemical investigation of various plant species, particularly within the Rutaceae and Papaveraceae families. Early research focused on the isolation and structural elucidation of alkaloids from traditional medicinal plants, which led to the identification of oxychelerythrine and its closely related analogs. The compound's cytotoxic and antimicrobial properties have positioned it as a molecule of interest for further pharmacological investigation.
Chemical Structure and Physicochemical Properties
Oxychelerythrine is characterized by the chemical formula C₂₁H₁₇NO₅ and a molecular weight of 363.4 g/mol . Its structure features a methylated nitrogen atom and methoxy groups attached to its aromatic rings.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇NO₅ | [1] |
| Molecular Weight | 363.4 g/mol | [1] |
| CAS Number | 28342-33-8 | [1] |
| Appearance | Powder | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Natural Sources of Oxychelerythrine
Oxychelerythrine has been isolated from a variety of plant species, with notable concentrations found in the genera Zanthoxylum and Chelidonium.
| Plant Species | Family | Plant Part | Reference(s) |
| Zanthoxylum integrifoliolum | Rutaceae | Not Specified | [3] |
| Zanthoxylum schinifolium | Rutaceae | Leaves | [2] |
| Zanthoxylum gilletii | Rutaceae | Roots | |
| Zanthoxylum quinduense | Rutaceae | Wood | [3] |
| Chelidonium majus (Greater Celandine) | Papaveraceae | Herbs | [2] |
| Other Rutaceae family plants | Rutaceae | Not Specified | [1] |
Quantitative data on the yield of oxychelerythrine from these natural sources is limited in the available literature. However, studies on the related alkaloid chelerythrine in Chelidonium majus have reported concentrations ranging from 1.143 ± 0.0651 mg/100 g to 30.74 ± 7.526 mg/100 g of dry matter, depending on the plant part and collection time.
Experimental Protocols
Extraction and Isolation of Alkaloids from Zanthoxylum Species (General Protocol)
Methodology:
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Extraction: Dried and powdered wood (4550 g) of Zanthoxylum quinduense is extracted by maceration with ethanol at room temperature. The resulting solution is concentrated under vacuum to yield a crude extract (81.4 g)[3].
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Fractionation: The crude extract is then subjected to successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and acetone.
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Isolation: The obtained fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the individual compounds. Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Characterization of Oxychelerythrine
The structure of the isolated oxychelerythrine is elucidated using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.
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Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Quantification of Related Alkaloids by HPLC
The following HPLC method, developed for the quantification of the related alkaloid chelerythrine in Chelidonium majus, can serve as a starting point for developing a quantitative method for oxychelerythrine.
Instrumentation and Conditions:
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Chromatographic System: High-Performance Liquid Chromatograph.
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Column: C18 reverse-phase column.
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Mobile Phase: Acetonitrile-1% triethylamine (25:75), with the pH adjusted to 3 using phosphoric acid.
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Detection Wavelength: 268 nm.
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Sample Preparation: Extraction of the fine powder of the plant material with methanol.
Biological Activities and Potential Signaling Pathways
Oxychelerythrine has demonstrated a range of biological activities, with its cytotoxic effects being the most studied.
Cytotoxicity
Oxychelerythrine has shown cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms are still under investigation, research on the closely related alkaloid chelerythrine suggests that it induces apoptosis.
Studies on chelerythrine have shown that it can induce apoptotic cell death in HepG2 cells by inhibiting the Akt pathway and activating the oxidative stress-mediated mitochondrial apoptotic pathway. It is plausible that oxychelerythrine may exert its cytotoxic effects through similar mechanisms.
Antimicrobial Activity
Oxychelerythrine is reported to possess antibacterial, antifungal, and antiviral properties. Its mode of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis[1].
Potential Interaction with Signaling Pathways
The direct interaction of oxychelerythrine with specific signaling pathways is an area that requires further investigation. However, based on the activities of similar alkaloids, potential targets for future research include:
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NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory and anticancer properties are known to modulate the NF-κB pathway.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a common target for therapeutic intervention.
Conclusion and Future Directions
Oxychelerythrine is a promising natural product with demonstrated cytotoxic and antimicrobial activities. Its presence in several plant species, particularly from the Zanthoxylum genus, provides a basis for its further exploration. Future research should focus on:
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Developing optimized and scalable protocols for the isolation and purification of oxychelerythrine to enable extensive preclinical and clinical studies.
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Conducting comprehensive quantitative analyses to determine the yield of oxychelerythrine from various natural sources to identify the most viable botanical candidates for sustainable sourcing.
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Elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the specific signaling pathways modulated by oxychelerythrine.
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Performing in-depth preclinical studies to evaluate the efficacy and safety of oxychelerythrine in various disease models.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of oxychelerythrine.
